(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly referenced in pharmacological studies as AMG-9810, is a synthetic acrylamide derivative with a distinct aromatic heterocyclic core. Its structure comprises a 2,3-dihydrobenzo[1,4]dioxin moiety linked to a 3,4-dimethoxyphenyl group via an α,β-unsaturated acrylamide bridge.
Properties
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-15-6-3-13(11-17(15)23-2)4-8-19(21)20-14-5-7-16-18(12-14)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQBZVQJDKCCF-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 3-(3,4-dimethoxyphenyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acrylamide moiety to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
TRPV1 Antagonists
AMG-9810 shares structural similarities with other TRPV1 antagonists but exhibits unique substituent-driven efficacy:
- Fenretinide (IC₅₀ = 1.1 μM): A retinamide derivative, fenretinide inhibits TRPV1 but also binds retinoic acid receptors, inducing apoptosis in transformed cells. Its broader mechanism contrasts with AMG-9810’s specificity for TRPV1 (IC₅₀ = 1.4 μM) .
- APETx2 : A peptide antagonist of acid-sensing ion channel 3 (ASIC3), APETx2 lacks the acrylamide backbone of AMG-9810 but highlights the importance of heterocyclic motifs in ion channel modulation .
Key Structural Determinants :
- The 3,4-dimethoxyphenyl group in AMG-9810 enhances lipophilicity and receptor binding compared to compounds with hydroxyl or methyl substituents (e.g., 3p, 3q in ).
- The 2,3-dihydrobenzo[1,4]dioxin moiety is critical for TRPV1 antagonism. Substitution with benzo[1,3]dioxole (e.g., compound 6s in ) reduces activity, underscoring the necessity of the fused dioxane ring .
Anti-inflammatory and Anticancer Analogues
- Compound 7 (): Features a dihydrobenzo[1,4]dioxin core but incorporates a 4-hydroxyphenethyl group. This structural variation confers anti-neuroinflammatory activity via inhibition of LPS-induced BV-2 microglial activation, a mechanism distinct from AMG-9810’s TRPV1 blockade .
- Oxadiazole Derivatives (): Compounds like 19 (trifluoromethyl-substituted) and 21 (bromo-substituted) demonstrate inhibitory activity against Ca²⁺/calmodulin pathways. Their 1,3,4-oxadiazole ring replaces the acrylamide linker, reducing TRPV1 affinity but enabling kinase modulation .
Spectroscopic Characterization
Analgesia and Hyperalgesia
- AMG-9810 reduces thermal and chemical hyperalgesia in rodent models (ED₅₀ = 10 mg/kg), outperforming non-selective antagonists like capsazepine .
- Comparison with Capsaicin : Unlike capsaicin (a TRPV1 agonist), AMG-9810 suppresses neurogenic inflammation, making it a candidate for chronic pain management .
Neurological and Oncological Effects
- Skin Cancer : Paradoxically, AMG-9810 promotes DMBA-induced tumorigenesis in mice by elevating EGFR phosphorylation, highlighting context-dependent risks .
Data Tables
Table 1: Comparative Activity of TRPV1-Targeting Compounds
Table 2: Physicochemical Properties of Selected Analogues
| Compound | Yield (%) | HPLC Purity (%) | ESI-MS ([M+H]⁺) |
|---|---|---|---|
| AMG-9810 | 60* | >95 | 382.15 |
| 3t () | 91 | 97.3 | 342.12 |
| 19 () | 35 | 99.5 | 409.08 |
| 7 () | N/A | >95 | 542.20 |
*Estimated from analogous syntheses.
Biological Activity
(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that combines a dioxin moiety with an acrylamide group. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. Below is a detailed examination of its biological activity, including synthesis methods, biological interactions, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₉N₁O₅
- Molecular Weight : 341.36 g/mol
- CAS Number : 1164499-59-5
The compound features a dioxin core which may contribute to its biological properties. The acrylamide group is known for its reactivity and potential to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the dioxin structure followed by the attachment of the dimethoxyphenyl acrylamide group through condensation reactions.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin | Dioxin core | Antitumor activity |
| 3-(4-tert-butylphenyl)acrylamide | Acrylamide group | Antioxidant properties |
| 4-Dimethoxyphenylacrylamide | Dimethoxy substitution | Enzyme inhibition |
- Antitumor Activity : Compounds similar to this compound have shown promising antitumor effects. For instance, studies have indicated that related dioxin derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways such as NF-kB .
- Enzyme Inhibition : The acrylamide moiety in this compound has been linked to enzyme inhibition activities. For example, structural analogs have been evaluated for their ability to inhibit key enzymes involved in cancer progression and metabolic disorders .
Case Study 1: Antiproliferative Effects on HCT116 Cells
A study examining the effects of a structurally similar compound on HCT116 human colon cancer cells demonstrated significant antiproliferative activity. The compound reduced clonogenicity with a GI50 value of 17.2 μM, indicating effective inhibition of cell growth through modulation of the NF-kB signaling pathway .
Case Study 2: PARP1 Inhibition
Another investigation focused on the inhibition of the PARP1 enzyme using related compounds derived from the dioxin structure. The most potent inhibitor identified had an IC50 value of 0.88 μM, highlighting the potential for developing PARP inhibitors from dioxin-based scaffolds .
Q & A
Q. What are the standard synthetic methodologies for (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Coupling of the benzodioxin amine with an acryloyl chloride derivative under inert atmosphere.
- Temperature control (e.g., 0–25°C for exothermic steps) and solvent selection (e.g., dichloromethane, ethanol) to minimize side reactions .
- Purification via column chromatography using gradients of ethyl acetate and petroleum ether to isolate the product with >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., coupling constants for the (E)-configured double bond at δ 7.47–7.50 ppm, J = 15.2–15.6 Hz) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 356.20 [M+H]⁺ for related acrylamides) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
Q. How stable is this compound under standard laboratory storage conditions?
- The compound is stable at room temperature in dark, anhydrous environments but may degrade under prolonged exposure to light or humidity. Stability is assessed via periodic HPLC analysis and comparative NMR to detect decomposition products .
Q. What solvent systems are recommended for solubility and reaction compatibility?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for biological assays, while ethanol or dichloromethane is preferred for synthetic steps due to low reactivity with acrylamide groups .
Q. Which functional groups dictate its reactivity in further derivatization?
- The acrylamide double bond undergoes Michael additions or cycloadditions.
- Methoxy and benzodioxin groups influence electrophilic substitution patterns (e.g., para-directing effects in nitration) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
- Computational Modeling: Quantum chemical calculations (e.g., DFT) predict transition states to refine temperature and solvent choices, reducing trial-and-error experimentation .
Q. What mechanistic insights exist for its interaction with biological targets?
- Molecular docking studies suggest binding to kinase ATP pockets via hydrogen bonding with the amide group and π-π stacking of the benzodioxin ring.
- Surface plasmon resonance (SPR) assays quantify binding affinities (e.g., KD values in µM range) .
Q. How is bioactivity assessed in preclinical models?
- In vitro: Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assay).
- In vivo: Pharmacokinetic profiling (Cmax, t½) in rodent models, with LC-MS/MS monitoring plasma concentrations .
Q. What computational tools are used to predict its physicochemical properties?
Q. How are contradictions in experimental data resolved (e.g., divergent NMR/MS results)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
